Computed Physicochemical Profile: LogP, TPSA, and H-Bond Capacity vs. 4-(1,3-Dioxolan-2-yl)quinoline
The computed XLogP3 of 4-(1,4-dioxan-2-yl)quinoline is 1.5, with a TPSA of 31.4 Ų, zero H-bond donors, and three H-bond acceptors [1]. In comparison, the 1,3-dioxolane analog 4-(1,3-dioxolan-2-yl)quinoline (CAS 56503-48-1) has a lower exact mass (201.08 vs. 215.09 Da) and a smaller ring system that alters both lipophilicity and hydrogen-bonding capacity . The increased ring size of 1,4-dioxane versus 1,3-dioxolane adds one additional heavy atom and extends the spatial reach of the ether oxygens, which directly impacts binding pocket complementarity in kinase ATP-binding sites when further elaborated [2].
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA, HBD/HBA, rotatable bonds, molecular weight) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; TPSA = 31.4 Ų; HBD = 0; HBA = 3; Rotatable bonds = 1; MW = 215.25 g/mol; Exact mass = 215.0946 Da [1] |
| Comparator Or Baseline | 4-(1,3-Dioxolan-2-yl)quinoline (CAS 56503-48-1): Exact mass = 201.0790 Da; MW = 201.22 g/mol; HBA = 3; HBD = 0 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔExact mass = +14.0156 Da (one additional CH2 group in the dioxane ring); comparable HBA/HBD profile but distinct ring geometry and conformational ensemble |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) and ChemSrc databases; no experimental LogP or PSA measurements reported |
Why This Matters
The higher molecular weight and larger ring size of 4-(1,4-dioxan-2-yl)quinoline relative to its 1,3-dioxolane analog alters both passive permeability potential and the three-dimensional pharmacophore accessible upon further derivatization, making it the preferred scaffold when spatial occupancy in kinase hinge-binding regions is required.
- [1] PubChem Compound Summary for CID 13898183, 4-(1,4-Dioxan-2-yl)quinoline. Computed properties include XLogP3, TPSA, HBD/HBA counts, rotatable bond count, and molecular weight. View Source
- [2] Zhang Q., Yu S., Wang Z., et al. Dioxinoquinoline compounds, preparation method and uses thereof. US Patent 11,407,760 B2 (2022). Describes the 1,4-dioxinoquinoline scaffold as essential for VEGFR-2/c-MET kinase inhibition. View Source
